molecular formula C18H20ClN3O2 B2365661 1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone CAS No. 338754-96-4

1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone

Cat. No.: B2365661
CAS No.: 338754-96-4
M. Wt: 345.83
InChI Key: LTHRDWZFYIVADH-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone (CAS: 338754-96-4) is a synthetic heterocyclic compound featuring a 2(1H)-pyridinone core substituted with a 3-chlorobenzyl group at position 1 and a 4-methylpiperazino carbonyl moiety at position 3 . The pyridinone scaffold is notable for its presence in bioactive molecules, including alkaloids and synthetic drugs, often associated with central nervous system (CNS) modulation, antimicrobial activity, or enzyme inhibition . Key physicochemical properties include a molecular weight of 345.82 g/mol, predicted density of 1.306 g/cm³, and a pKa of 6.72, suggesting moderate solubility in physiological environments .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbonyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-20-8-10-21(11-9-20)17(23)16-6-3-7-22(18(16)24)13-14-4-2-5-15(19)12-14/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHRDWZFYIVADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665819
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone, commonly referred to as compound 338754-96-4, is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₀ClN₃O₂
  • CAS Number : 892693-46-8
  • Molar Mass : 345.82 g/mol
  • Structure : The compound features a pyridinone core substituted with a chlorobenzyl and a piperazine moiety, which may contribute to its biological activity.

Research indicates that the biological activity of 1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone is mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular signaling pathways, particularly those involved in cancer progression.
  • Receptor Modulation : It interacts with various receptors in the central nervous system, suggesting potential neuropharmacological effects.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains.

Biological Activity Overview

The following table summarizes the biological activities reported for 1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone:

Activity Type Effect Reference
AnticancerInhibits tumor cell proliferation
AntimicrobialEffective against Gram-positive bacteria
NeuropharmacologicalModulates neurotransmitter receptors
Enzyme InhibitionInhibits specific kinases

Anticancer Activity

A study conducted by Zhang et al. (2020) demonstrated that 1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Studies

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.

Neuropharmacological Effects

Research by Liu et al. (2021) explored the neuropharmacological effects of this compound in animal models. It was found to enhance cognitive function and reduce anxiety-like behaviors, likely due to its action on serotonin and dopamine receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

YL-0919: A Serotonin Modulator

YL-0919 [(1-(1-benzyl-4-hydroxypiperidin-4-ylmethyl)-2(1H)-pyridinone hydrochloride] shares the 2(1H)-pyridinone core but differs in substituents: it has a benzyl-hydroxypiperidinylmethyl group instead of the 3-chlorobenzyl and 4-methylpiperazino carbonyl. YL-0919 exhibits dual activity as a serotonin reuptake inhibitor (SRI) and 5-HT1A agonist, demonstrating potent antidepressant and anxiolytic effects in preclinical models . In contrast, the target compound’s 4-methylpiperazine group may enhance solubility and receptor interaction but lacks reported serotoninergic activity, highlighting substituent-driven pharmacological divergence.

Fluoroquinolone Derivatives (Compounds 5a–m)

A series of 1-cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acids (e.g., 5a–m) feature piperazinyl substituents similar to the target compound. These analogs, however, utilize a quinolone core (antibacterial scaffold) rather than pyridinone, with substituents like aroyl or sulfonyl groups at the piperazine nitrogen. Their primary application is antibacterial, targeting DNA gyrase, whereas the pyridinone-based compound may prioritize CNS or enzyme modulation .

Triazolyl- and Oxadiazolyl-Substituted Pyridinones

Pyridinones such as 5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone (CAS: 477852-97-4) and 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone (CAS: 477852-99-6) highlight substituent diversity. Additionally, sulfanyl-triazolyl/oxadiazolyl groups introduce hydrogen-bonding capacity, possibly influencing target affinity .

Compound Core Structure Key Substituents Molecular Weight Therapeutic Indication
Target Compound 2(1H)-Pyridinone 3-Chlorobenzyl, 4-methylpiperazino 345.82 Undisclosed (CNS?)
YL-0919 2(1H)-Pyridinone Benzyl-hydroxypiperidinylmethyl ~380 (HCl salt) Antidepressant
Compound 5a–m Quinolone Piperazinyl-aroyl/sulfonyl ~400–450 Antibacterial
CAS 477852-97-4 2(1H)-Pyridinone 3-Trifluoromethylbenzyl, sulfanyl-triazolyl 366.37 Undisclosed (Enzyme inhibition?)

Trazodone-Related Compound C

Trazodone Related Compound C (C19H22ClN5O·HCl) is a triazolopyridinone with a chlorophenylpiperazinylpropyl group. Unlike the target compound, its triazolopyridinone core and extended piperazine chain suggest distinct receptor binding (e.g., serotonin 5-HT2A antagonism). However, both compounds utilize nitrogen-rich heterocycles and piperazine derivatives, underscoring shared strategies in enhancing pharmacokinetics .

Azidocarbonyl Pyridinone (CAS: Unspecified)

3-(Azidocarbonyl)-1-(4-chlorobenzyl)-2(1H)-pyridinone incorporates a reactive azide group, enabling click chemistry applications.

Structural and Functional Insights

  • Substituent Impact: 3-Chlorobenzyl vs. 3-Trifluoromethylbenzyl: Chlorine’s electronegativity may enhance dipole interactions, while trifluoromethyl groups increase lipophilicity and metabolic stability . Piperazino Carbonyl vs. Hydroxypiperidinylmethyl: The 4-methylpiperazine group in the target compound likely improves water solubility and CNS penetration compared to YL-0919’s hydroxyl-piperidine, which may favor receptor agonism .
  • Synthetic Considerations: The target compound’s synthesis likely involves coupling 3-chlorobenzylamine to a preformed pyridinone core, followed by piperazino carbonyl introduction via acylation (similar to methods in ). Intramolecular cyclization strategies (e.g., Knoevenagel condensation ) could also be relevant.

Preparation Methods

Core Pyridinone Ring Formation via Multicomponent Reactions

The 2(1H)-pyridinone core is typically constructed via MCRs, leveraging the condensation of amines, diketones, and aldehydes. The Suárez group’s protocol, initially developed for 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), provides a foundational framework. By substituting ethanol with acetic acid, decarboxylation efficiency improves, yielding pyridinone derivatives in 70–93%. For the target compound, a modified MCR could involve:

  • Ethyl acetoacetate (as the β-ketoester component)
  • 3-Chlorobenzylamine (introducing the N-substituent)
  • An aldehyde precursor (e.g., glyoxylic acid for carbonyl introduction)

Under reflux in acetic acid, this one-pot reaction facilitates cyclization via Knoevenagel condensation and subsequent Michael addition, forming the pyridinone ring. Computational studies on analogous pyrrolidine-2,3-diones suggest that solvent polarity and catalyst choice (e.g., SiO2-Pr-SO3H) critically influence reaction kinetics and regioselectivity.

N-Alkylation with 3-Chlorobenzyl Groups

The 1-position nitrogen is alkylated using 3-chlorobenzyl chloride or bromide. Key considerations include:

  • Base selection : Potassium carbonate or sodium hydride in tetrahydrofuran (THF) promotes efficient alkylation without hydrolyzing sensitive functional groups.
  • Temperature control : Reactions at 0–5°C minimize polysubstitution, while room temperature favors monofunctionalization.

Microwave-assisted alkylation, as demonstrated in dihydropyridone syntheses, reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C).

Catalytic and Green Chemistry Innovations

Emerging methodologies prioritize sustainability:

  • Solvent-free conditions : Silica-supported catalysts (e.g., Zn-SSA) enable reactions without solvents, enhancing atom economy.
  • Ultrasound and infrared irradiation : Cavitation effects from ultrasound improve mass transfer, achieving 86% yields in dihydropyridone syntheses within 5 minutes.

Comparative studies show ethanol/water mixtures as effective green solvents, particularly for MCRs involving heat-sensitive intermediates.

Purification and Analytical Validation

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/ether. Advanced techniques include:

  • HPLC-MS : For identifying trace impurities, especially regioisomers.
  • X-ray crystallography : Confirms stereochemistry and crystal packing, as applied to triazolopyrimidine analogs.

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) studies on analogous systems reveal that kinetic control governs product distribution during MCRs. Transition states for cyclization exhibit lower activation energies (ΔG‡ ≈ 15–20 kcal/mol) in polar aprotic solvents, aligning with experimental observations.

Scalability and Industrial Applications

Patent CN113454088A outlines a scalable process for related pyrazinecarboxamides, emphasizing:

  • Continuous flow reactors : For precise temperature and stoichiometric control.
  • Catalyst recycling : Immobilized Bi(III) nitrate on alumina reduces waste in large-scale runs.

Q & A

Basic Question: What are the foundational synthetic strategies for constructing the 2(1H)-pyridinone core in this compound?

Methodological Answer:
The 2(1H)-pyridinone scaffold can be synthesized via intramolecular cyclization or multicomponent reactions . A common approach involves base-catalyzed Knoevenagel condensation of bifunctional precursors containing both carbonyl and amide groups. For example, cyclization of N-(3-oxoalkenyl) phenylacetamides under basic conditions forms the pyridinone ring . Modifications to the substituents (e.g., chlorobenzyl or piperazino groups) are typically introduced via post-cyclization alkylation or coupling reactions.

Basic Question: How are structural and purity characteristics validated for this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., chlorobenzyl at N1, piperazino-carbonyl at C3) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion matching C18H19ClN3O2).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with photodiode array detection .

Basic Question: What biological activities are associated with pyridinone derivatives?

Methodological Answer:
Pyridinones exhibit diverse bioactivities:

  • Antifungal : Analogues like 1-(4-aminophenyl)-5,6-dihydro-3-morpholinyl-2(1H)-pyridinone inhibit Candida albicans (MIC = 2–8 µg/mL) via ergosterol biosynthesis disruption .
  • Enzyme Inhibition : Derivatives such as 4-arylthio-pyridinones act as HIV-1 reverse transcriptase inhibitors (IC50 = 3–6 nM) .
  • Herbicidal Effects : Pyridinones (e.g., fluridone) block carotenoid synthesis, causing chloroplast degradation in plants .

Advanced Question: How can synthetic routes be optimized to introduce the 4-methylpiperazino-carbonyl moiety?

Methodological Answer:
The piperazino-carbonyl group is introduced via amide coupling or Ugi multicomponent reactions :

  • Step 1 : Activate the carboxylic acid (e.g., using HATU or EDCI) in anhydrous DMF.
  • Step 2 : Couple with 4-methylpiperazine under inert atmosphere (N2/Ar) at 0–25°C .
  • Step 3 : Purify via flash chromatography (silica gel, EtOAc/MeOH 9:1). Yield improvements (70→90%) are achievable using microwave-assisted synthesis (100°C, 30 min) .

Advanced Question: How to resolve contradictions in reported biological activities (e.g., antifungal vs. herbicidal effects)?

Methodological Answer:
Contradictions arise from target selectivity and assay conditions :

  • Mechanistic Studies : Use knockout fungal strains (e.g., Candida lacking ERG11) to isolate antifungal targets .
  • Comparative Assays : Test the compound in parallel against plant (Arabidopsis) and microbial models under standardized light/dark conditions .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .

Advanced Question: What structure-activity relationship (SAR) insights guide pyridinone derivatization?

Methodological Answer:
Critical SAR observations:

  • N1 Substituents : Bulky groups (e.g., 3-chlorobenzyl) enhance membrane permeability (logP > 2.5) .
  • C3 Modifications : Piperazino-carbonyl improves solubility (cLogS = -3.2 → -2.1) and kinase binding .
  • Ring Oxidation : Dihydro-2(1H)-pyridinones show reduced cytotoxicity (IC50 = 50→200 µM in HEK293) compared to aromatic counterparts .

Advanced Question: How to employ computational methods for target prediction?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with HIV-1 RT (PDB: 1RTD) or fungal CYP51 (PDB: 5TZ1). Focus on hydrogen bonds with Lys101 (HIV RT) or heme iron (CYP51) .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GROMACS .
  • QSAR Models : Train regression models with descriptors like polar surface area (PSA) and molar refractivity .

Advanced Question: What strategies improve stability under physiological conditions?

Methodological Answer:

  • pH Stability : Test degradation in buffers (pH 1–10, 37°C). Piperazino groups enhance stability at pH 7.4 (t1/2 > 24 h) .
  • Metabolic Resistance : Introduce deuterium at labile positions (e.g., C4) or use prodrugs (e.g., acetyl-protected piperazine) .
  • Lyophilization : Formulate with trehalose (1:5 w/w) to prevent hydrolysis during storage .

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